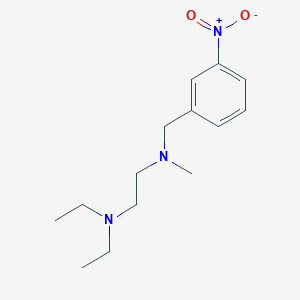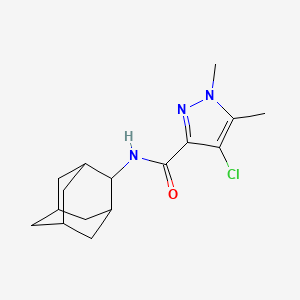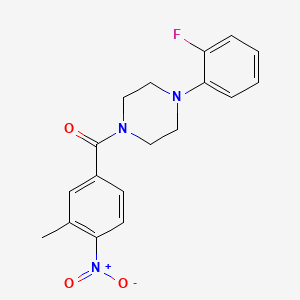
N,N-diethyl-N'-methyl-N'-(3-nitrobenzyl)-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-N'-methyl-N'-(3-nitrobenzyl)-1,2-ethanediamine, also known as "NBED," is a chemical compound that has gained attention in the scientific community due to its potential applications in research. NBED is a derivative of ethylenediamine and contains a nitrobenzyl group, which can be used to trigger the release of biologically active molecules.
科学的研究の応用
NBED has been used in various scientific research applications due to its ability to release biologically active molecules upon exposure to light. One of the primary applications of NBED is in the field of drug delivery, where it can be used to release drugs at specific locations in the body. NBED can also be used to study the mechanism of action of various biological molecules, such as enzymes and receptors.
作用機序
The mechanism of action of NBED involves the photochemical release of biologically active molecules from the nitrobenzyl group. Upon exposure to light, the nitrobenzyl group undergoes a photochemical reaction, which results in the release of the biologically active molecule. The release of the molecule can be controlled by adjusting the wavelength and intensity of the light used.
Biochemical and Physiological Effects
The biochemical and physiological effects of NBED depend on the biologically active molecule released upon exposure to light. NBED has been used to release a variety of molecules, including neurotransmitters, hormones, and enzymes. The effects of these molecules on the body can range from the regulation of physiological processes to the treatment of diseases.
実験室実験の利点と制限
One of the primary advantages of NBED is its ability to release biologically active molecules with high spatial and temporal precision. This makes it an ideal tool for studying the mechanism of action of various biological molecules. NBED is also relatively easy to synthesize and can be obtained in high yields.
However, there are also limitations to the use of NBED in lab experiments. One limitation is the need for specific wavelengths of light to trigger the release of the biologically active molecule. This can limit the types of experiments that can be carried out using NBED. Additionally, the release of the biologically active molecule may not be uniform, which can lead to variability in experimental results.
将来の方向性
There are several future directions for research involving NBED. One area of research is the development of new biologically active molecules that can be released using NBED. This could lead to the development of new drugs and therapies for various diseases. Another area of research is the optimization of the synthesis method for NBED to increase yields and reduce costs. Finally, the use of NBED in combination with other photochemical tools could lead to the development of new experimental techniques for studying biological systems.
Conclusion
In conclusion, N,N-diethyl-N'-methyl-N'-(3-nitrobenzyl)-1,2-ethanediamine is a chemical compound with significant potential for use in scientific research. Its ability to release biologically active molecules upon exposure to light makes it an ideal tool for studying the mechanism of action of various biological molecules. While there are limitations to its use in lab experiments, there are also many future directions for research involving NBED. With continued research and development, NBED could become an essential tool in the field of biomedical research.
合成法
The synthesis of NBED involves the reaction of ethylenediamine with nitrobenzyl chloride in the presence of diethylamine and methanol. The resulting product is then treated with methyl iodide to yield NBED. The synthesis method is relatively straightforward and can be carried out using standard laboratory equipment.
特性
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-4-16(5-2)10-9-15(3)12-13-7-6-8-14(11-13)17(18)19/h6-8,11H,4-5,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMKITLWPXYRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5465145 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)
![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)


![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756162.png)
![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5756174.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5756180.png)

![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5756205.png)
![4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine](/img/structure/B5756217.png)

![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756240.png)